molecular formula C10H16N2O3 B1511314 tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1333319-62-2

tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1511314
CAS RN: 1333319-62-2
M. Wt: 212.25 g/mol
InChI Key: RNSZCMUVIYHTIU-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (TBADPC) is a type of carboxylate which is widely used in chemical synthesis. It is a versatile building block for the synthesis of a variety of compounds, such as drugs, polymers, and other materials. It is a stable and non-toxic compound, making it suitable for use in a variety of laboratory experiments.

Scientific Research Applications

Tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate has a wide range of scientific research applications. It has been used in the synthesis of organic compounds, such as drugs, polymers, and other materials. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Furthermore, it has been used in the synthesis of peptides, proteins, and other bioactive molecules.

Mechanism of Action

Tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a carboxylate, which means it has a negatively charged carboxylate group. This carboxylate group can form hydrogen bonds with other molecules, such as proteins and peptides. This allows this compound to interact with and modify the structure of proteins and peptides, which can then lead to changes in their function.
Biochemical and Physiological Effects
This compound can interact with proteins and peptides to alter their structure and function. This can lead to changes in the biochemical and physiological processes of cells and organisms. For example, this compound has been shown to modulate the activity of enzymes, which can lead to changes in metabolism, cell growth, and other physiological processes.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a stable and non-toxic compound, making it suitable for use in a variety of laboratory experiments. It is also relatively inexpensive, making it an attractive choice for researchers on a budget. However, it is important to note that this compound is a reactive compound and should be handled with care.

Future Directions

Tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate has a wide range of potential future applications. It could be used in the development of new drugs, polymers, and other materials. It could also be used in the synthesis of peptides, proteins, and other bioactive molecules. Additionally, this compound could be used in the development of new catalysts and reaction pathways. Finally, this compound could be used in the development of new analytical methods, such as spectroscopy, chromatography, and mass spectrometry.

properties

IUPAC Name

tert-butyl 4-amino-6-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h6H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSZCMUVIYHTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745338
Record name tert-Butyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333319-62-2
Record name tert-Butyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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